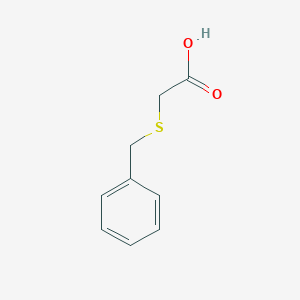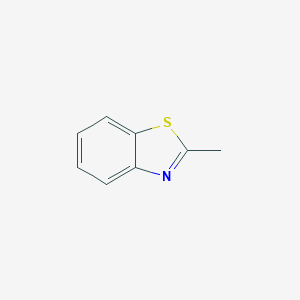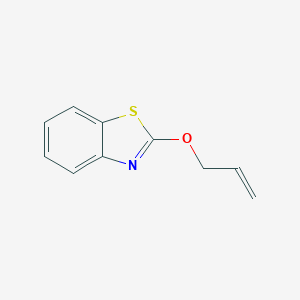
2-Prop-2-enoxy-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Prop-2-enoxy-1,3-benzothiazole is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the benzothiazole family of compounds, which are known for their diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of 2-Prop-2-enoxy-1,3-benzothiazole is not fully understood. However, it has been proposed that it exerts its biological activities by interacting with specific targets such as enzymes, receptors, and DNA. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process.
Biochemische Und Physiologische Effekte
2-Prop-2-enoxy-1,3-benzothiazole has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the growth of various microorganisms such as bacteria and fungi. Furthermore, it has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Prop-2-enoxy-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. In addition, it exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, it also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for studying 2-Prop-2-enoxy-1,3-benzothiazole. One direction is to further investigate its mechanism of action and identify its specific molecular targets. This can provide insights into its biological activities and potential therapeutic applications. Another direction is to explore its potential as a fluorescent probe for detecting other metal ions or biomolecules. Furthermore, it can be studied for its potential use as a corrosion inhibitor in specific industries. Finally, its efficacy and safety can be further evaluated in preclinical and clinical studies for potential drug development.
Conclusion:
In conclusion, 2-Prop-2-enoxy-1,3-benzothiazole is a promising chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its biological activities and potential therapeutic applications.
Synthesemethoden
The synthesis method of 2-Prop-2-enoxy-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-Prop-2-enoxy-1,3-benzothiazole as the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
2-Prop-2-enoxy-1,3-benzothiazole has been studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. In addition, it has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. Furthermore, it has been explored for its potential use as a corrosion inhibitor in various industries.
Eigenschaften
CAS-Nummer |
13444-13-8 |
|---|---|
Produktname |
2-Prop-2-enoxy-1,3-benzothiazole |
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
2-prop-2-enoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NOS/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2 |
InChI-Schlüssel |
POKDXESJMHLJNV-UHFFFAOYSA-N |
SMILES |
C=CCOC1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
C=CCOC1=NC2=CC=CC=C2S1 |
Synonyme |
Benzothiazole, 2-(2-propenyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



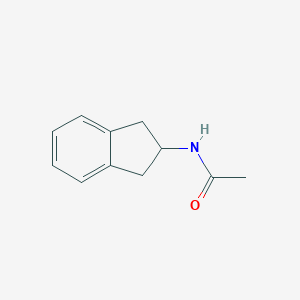
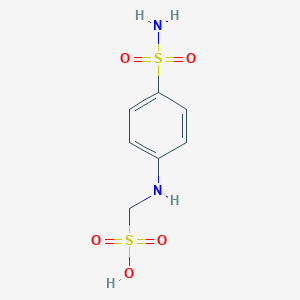
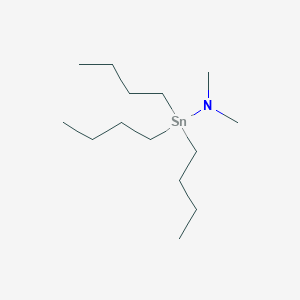
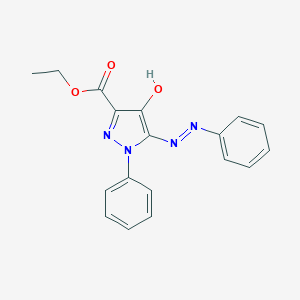
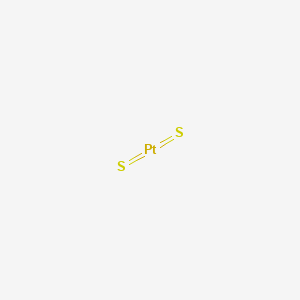
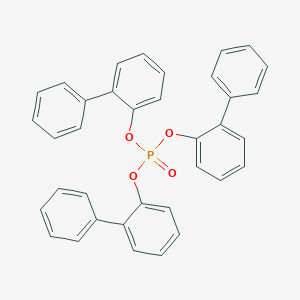
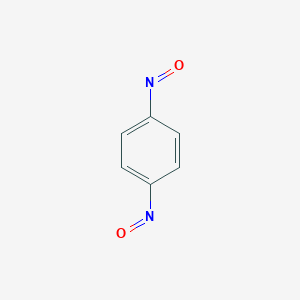
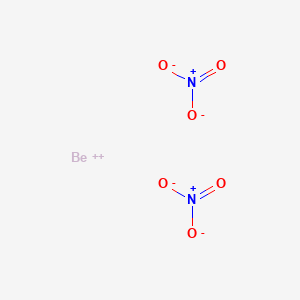
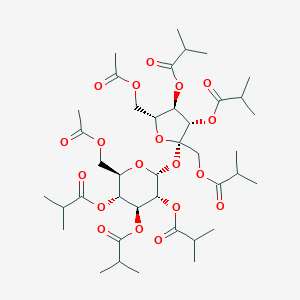
![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
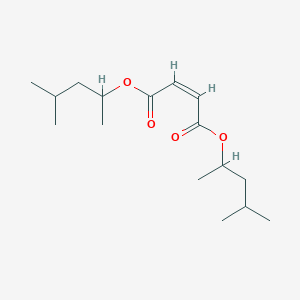
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
